molecular formula C10H16N4 B15123998 N-(2-Pyrimidylmethyl)piperidin-4-amine

N-(2-Pyrimidylmethyl)piperidin-4-amine

Cat. No.: B15123998
M. Wt: 192.26 g/mol
InChI Key: UGEKYXFHTBQOOQ-UHFFFAOYSA-N
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Description

N-(2-Pyrimidylmethyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Pyrimidylmethyl)piperidin-4-amine typically involves the reaction of 2-chloromethylpyrimidine with piperidin-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow reactions to enhance efficiency and yield. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-Pyrimidylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperidine derivatives .

Scientific Research Applications

N-(2-Pyrimidylmethyl)piperidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Pyrimidylmethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, piperidine derivatives have been shown to exhibit inhibitory effects on certain enzymes involved in neurotransmitter regulation, making them potential candidates for the treatment of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Pyrimidylmethyl)piperidin-4-amine include:

  • N-(2-Pyridylmethyl)piperidin-4-amine
  • N-(2-Pyrimidylmethyl)piperidin-4-ol
  • N-(2-Pyrimidylmethyl)piperidin-4-one

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrimidylmethyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

N-(pyrimidin-2-ylmethyl)piperidin-4-amine

InChI

InChI=1S/C10H16N4/c1-4-12-10(13-5-1)8-14-9-2-6-11-7-3-9/h1,4-5,9,11,14H,2-3,6-8H2

InChI Key

UGEKYXFHTBQOOQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NCC2=NC=CC=N2

Origin of Product

United States

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